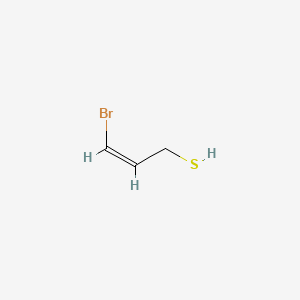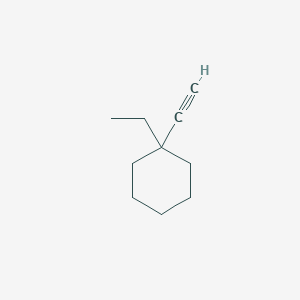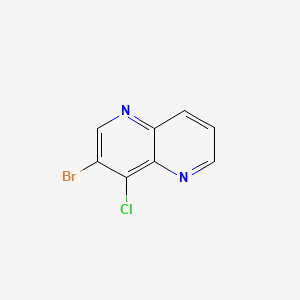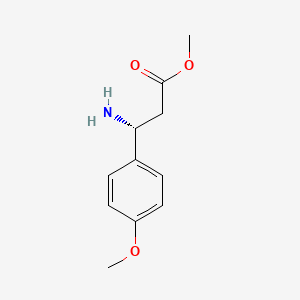![molecular formula C8H12Cl2N2O2 B13490268 2-[6-(Aminomethyl)pyridin-3-yl]acetic acid dihydrochloride](/img/structure/B13490268.png)
2-[6-(Aminomethyl)pyridin-3-yl]acetic acid dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[6-(Aminomethyl)pyridin-3-yl]acetic acid dihydrochloride is a chemical compound that features a pyridine ring substituted with an aminomethyl group at the 6-position and an acetic acid group at the 3-position. This compound is often used in various chemical and biological research applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(Aminomethyl)pyridin-3-yl]acetic acid dihydrochloride typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Bohlmann-Rahtz pyridine synthesis and the Hantzsch dihydropyridine synthesis.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride.
Formation of the Acetic Acid Group: The acetic acid group can be introduced through the reaction of pyridine derivatives with acetic anhydride or DMF.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions.
化学反应分析
Types of Reactions
2-[6-(Aminomethyl)pyridin-3-yl]acetic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the aminomethyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while substitution reactions can produce various alkylated or acylated derivatives.
科学研究应用
2-[6-(Aminomethyl)pyridin-3-yl]acetic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of 2-[6-(Aminomethyl)pyridin-3-yl]acetic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-Pyridylacetic acid: Similar structure but lacks the aminomethyl group.
2-Picolylamine: Contains an aminomethyl group but lacks the acetic acid group.
Imidazo[1,2-a]pyridin-3-yl-acetic acids: Similar in having a pyridine ring and acetic acid group but differ in the presence of an imidazo ring.
Uniqueness
2-[6-(Aminomethyl)pyridin-3-yl]acetic acid dihydrochloride is unique due to the presence of both the aminomethyl and acetic acid groups on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its similar compounds.
属性
分子式 |
C8H12Cl2N2O2 |
|---|---|
分子量 |
239.10 g/mol |
IUPAC 名称 |
2-[6-(aminomethyl)pyridin-3-yl]acetic acid;dihydrochloride |
InChI |
InChI=1S/C8H10N2O2.2ClH/c9-4-7-2-1-6(5-10-7)3-8(11)12;;/h1-2,5H,3-4,9H2,(H,11,12);2*1H |
InChI 键 |
FOUSGFBYGDDAQB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC=C1CC(=O)O)CN.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



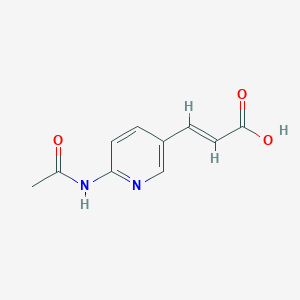

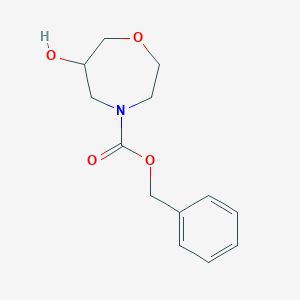
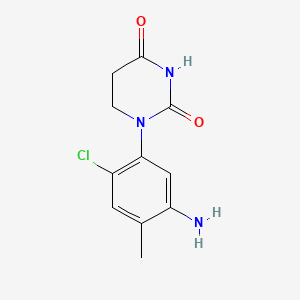
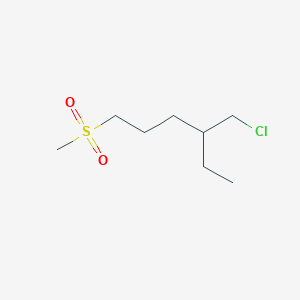

![(2S)-2-{[(benzyloxy)carbonyl]amino}-3-[(triphenylmethyl)sulfanyl]propanoic acid](/img/structure/B13490224.png)
